Tris(valproic acid)

Description

Historical Context of VPA Research Discovery

Valproic acid was first synthesized in 1882 by Beverly S. Burton. mdpi.com For approximately eight decades, it was utilized in laboratories merely as a metabolically inert solvent for organic compounds. huji.ac.ilmdpi.com Its significant therapeutic potential was uncovered by chance in 1962 by French researcher Pierre Eymard. mdpi.com While using VPA as a vehicle to screen other compounds for anti-seizure activity, Eymard discovered that VPA itself possessed potent anticonvulsant properties, as it prevented drug-induced convulsions in laboratory rats. mdpi.com

This accidental discovery led to its approval as an antiepileptic drug in France in 1967. mdpi.comresearchgate.net Over the years, VPA became one of the most widely prescribed antiepileptic drugs globally. researchgate.netresearchgate.net Further clinical observations and targeted research expanded its applications to include the treatment of bipolar disorder and the prevention of migraines. mdpi.comnih.gov

Scope of Academic Inquiry into VPA and Analogues

The academic interest in VPA is extensive, covering its fundamental chemistry, pharmacology, and a wide array of therapeutic applications. The primary mechanisms of action that have been a focus of research include its ability to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, block voltage-gated sodium channels, and inhibit histone deacetylase (HDAC) enzymes. mdpi.comresearchgate.net

The discovery of its HDAC inhibitory function opened a new frontier of research, suggesting its potential as a therapeutic agent in oncology and for neurodegenerative diseases. researchgate.netnih.gov This has led to significant efforts to synthesize and evaluate a wide range of VPA derivatives and analogues. researchgate.net The goals of these structural modifications are often to improve potency and reduce adverse effects. researchgate.net Research in this area includes the development of:

Amide derivatives: such as valpromide (B1683473) and valnoctamide. nih.gov

Acid and cyclic analogues: designed to alter the metabolic profile. researchgate.net

Prodrugs: which are converted into VPA in the body. researchgate.net

Conjugation with other molecules: to target specific pathways. researchgate.net

Current Research Paradigms and Future Directions for VPA

Current research continues to explore the multifaceted nature of VPA and its derivatives. A significant area of investigation is its role as an epigenetic modulator through HDAC inhibition, which has implications for cancer therapy. researchgate.netresearchgate.net Studies are exploring its use as an adjuvant to traditional chemotherapy. mdpi.com

Furthermore, the neuroprotective effects of VPA are being investigated for conditions such as traumatic brain injury and stroke. mdpi.comnih.gov The ability of VPA to modulate various signaling pathways continues to reveal new potential therapeutic avenues.

Future research is focused on the rational design of novel VPA derivatives with improved therapeutic indices. nih.gov This includes developing compounds with enhanced efficacy and better safety profiles. The simple structure of VPA provides a versatile scaffold for chemical modification, suggesting that the full therapeutic potential of this class of compounds is still being uncovered. researchgate.net

Research Findings on Valproic Acid Derivatives

Academic research has produced a variety of VPA derivatives with modified properties. The following table summarizes some examples found in the literature.

| Derivative Type | Example Compound(s) | Key Research Finding(s) |

| Amide Derivatives | Valpromide (VPD), Valnoctamide (VCD) | These derivatives, which lack a free carboxylic acid group, have been investigated for potentially reduced toxicity. Valpromide has been shown to act as a prodrug, converting to VPA in the body. nih.gov |

| Ester Prodrugs | Propyl valproate, Butyl valproate | These compounds are designed to be converted into VPA after administration. Research has focused on their pharmacokinetic profiles. huji.ac.il |

| Amino Acid Derivatives | VPA-aspartic acid, VPA-glutamic acid, VPA-proline | These derivatives have been synthesized to potentially improve physicochemical properties and have been evaluated for their anti-proliferative effects in cancer cell lines. |

| Polymeric Prodrugs | Copolymers of 4-chloromethyl styrene (B11656) with VPA | These have been synthesized to create controlled-release systems for VPA. researchgate.net |

| Unsaturated Metabolites | 2-ene-VPA | This is an active metabolite of VPA and has been studied for its own anticonvulsant properties. researchgate.net |

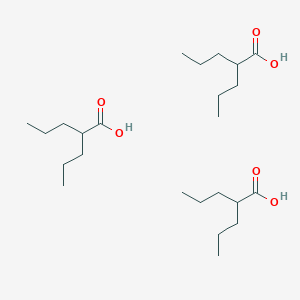

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2/c3*1-3-5-7(6-4-2)8(9)10/h3*7H,3-6H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVBLJVVHLBREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Valproic Acid

Classical and Contemporary Synthetic Routes for VPA

The synthesis of valproic acid has been established through various chemical pathways since its first synthesis by Beverly S. Burton in 1882. nih.gov A prevalent and classical method for preparing valproic acid involves the malonic ester synthesis. This process typically starts with diethyl malonate, which is sequentially alkylated using a suitable propyl halide, such as n-propyl bromide, in the presence of a base like sodium ethoxide. The resulting di-n-propylmalonic ester is then hydrolyzed and subsequently decarboxylated under acidic conditions at elevated temperatures to yield valproic acid. google.com

An alternative industrial-scale synthesis begins with propionic acid or its derivatives. google.com Another common laboratory and industrial route involves the use of ethyl acetoacetate (B1235776). In one such process, ethyl acetoacetate is reacted with an n-propyl halide in a biphasic system, utilizing a base and a phase transfer catalyst. The resulting product mixture is then acidified to produce valproic acid. nih.gov A further method starts from di-n-propyl ketone, which is converted to its cyanohydrin. This intermediate can then be processed to yield VPA. nih.gov

Contemporary synthetic strategies often focus on improving yield, purity, and environmental compatibility. These methods may involve optimizing reaction conditions, such as temperature and catalysts, and employing more efficient purification techniques like vacuum distillation and recrystallization to ensure the high purity required for pharmaceutical applications. google.com For instance, the decarboxylation of dipropyl malonic acid can be facilitated under reflux with zeolite to efficiently trap evolved carbon dioxide. google.com

Design and Synthesis of Novel VPA Derivatives and Analogues

The structural backbone of valproic acid allows for extensive modification to create a diverse range of derivatives and analogues. These modifications are typically aimed at altering the molecule's physicochemical properties. The concept of a "Tris(valproic acid)" compound most plausibly refers to a coordination complex where three valproate anions act as ligands bound to a central trivalent metal ion (M³⁺), forming a structure such as M(O₂CCH(CH₂CH₂CH₃)₂)₃. The synthesis of such a complex would generally involve reacting a salt of the trivalent metal with three equivalents of valproic acid or a valproate salt in a suitable solvent.

While direct synthesis of a "Tris(valproic acid)" complex is not extensively documented, the synthesis of other metal-valproate complexes is known, such as those involving zinc(II), copper(II), and palladium(II). researchgate.netsciexplore.irispub.com These syntheses provide a blueprint for the formation of trivalent complexes. The following subsections discuss modifications to the valproic acid molecule itself, which can be seen as precursors for more complex structures like multivalent metal complexes.

Carboxylic Acid Group Modifications

The carboxylic acid moiety is a primary site for derivatization. researchgate.net It can be converted into a variety of functional groups, including esters, amides, and acid chlorides. nih.gov For example, reacting valproic acid with thionyl chloride (SOCl₂) produces valproyl chloride, a reactive intermediate. nih.gov This acid chloride can then be treated with ammonia (B1221849) to form the primary amide, valpromide (B1683473), or with various amines to generate N-substituted amides. nih.govslideshare.net Further reaction of valproyl chloride with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide, which can be a precursor for more complex derivatives like hydrazones and thiosemicarbazides. nih.govspectrumchemical.com

These modifications at the carboxylic acid group would fundamentally alter the molecule's ability to act as a carboxylate ligand in a metal complex like "Tris(valproic acid)." However, these derivatives are significant in their own right and represent a major class of VPA analogues. researchgate.net

Main Chain Alterations and Cyclic Analogues

Alterations to the carbon backbone of valproic acid have been explored to create novel analogues. researchgate.net This includes the synthesis of cyclic analogues, which can offer a more rigid structure compared to the flexible n-propyl chains of VPA. The development of cyclic VPA analogues has been driven by the desire to create compounds with different metabolic profiles. sigmaaldrich.com Some research has focused on cyclic analogues of 2-ene-VPA, a major metabolite of valproic acid. sigmaaldrich.com The synthesis of these compounds involves more complex multi-step organic chemistry routes tailored to the specific ring system being constructed.

Branched Structure and Unsaturation Modifications

Modifications to the branching and saturation of the valproic acid side chains have yielded a variety of analogues. researchgate.net Introducing unsaturation is a key strategy, leading to compounds such as 2-ene-VPA and 4-ene-VPA. mdpi.com The stereoselective synthesis of diunsaturated metabolites of VPA, such as (E)-2-n-propyl-2,4-pentadienoic acid, has been achieved. nih.gov These syntheses often involve elimination reactions in the final step to introduce the double bonds with specific stereochemistry (E or Z). nih.gov

Further branching of the side chains has also been investigated. For instance, compounds with additional methyl groups on the pentanoic acid backbone have been synthesized. nih.gov These syntheses typically involve the alkylation of substituted malonic esters or related precursors to introduce the desired branching pattern. Another modification involves the introduction of a fluorine atom at the alpha-carbon to create alpha-fluorovalproic acid, which was synthesized to study its effect on metabolic pathways. mdpi.com

Prodrug Strategies and Polymeric Conjugates

Prodrug strategies are employed to improve the delivery and properties of a parent drug. Valpromide, the primary amide of VPA, is itself considered a prodrug. slideshare.net More complex prodrugs have been designed, including ester-based prodrugs that may be activated by cellular esterases.

Another advanced approach involves the creation of polymeric conjugates of valproic acid. In one synthetic method, a homopolymer of 4-chloromethyl styrene (B11656) or its copolymers with acrylic-type monomers are prepared via free radical polymerization. Sodium valproate is then covalently linked to these polymers. Such polymeric prodrugs are designed for controlled release of the active VPA molecule. The entire "Tris(valproic acid)" metal complex could also be considered a type of prodrug, which would release VPA upon metabolism.

Stereoselective Synthesis and Enantiomeric Purity Analysis of VPA Derivatives

Valproic acid itself is achiral. However, many of its derivatives, particularly those with modifications to the side chains or those that are chiral by nature, can exist as enantiomers. The stereoselective synthesis of such derivatives is crucial as different enantiomers can exhibit different biological activities and metabolic profiles.

For example, the enantiomers of the VPA analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA) have been prepared via asymmetric synthesis. These syntheses often employ chiral auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to direct the stereochemical outcome of the reaction. The synthesis of a stereochemically pure "Tris(valproic acid)" complex would necessitate the use of a chiral valproic acid derivative as the ligand.

The analysis of enantiomeric purity is critical for quality control. High-performance liquid chromatography (HPLC) is a key technique used for this purpose. Chiral stationary phases or the use of chiral derivatizing agents, such as o-phthalaldehyde (B127526) with a chiral thiol, can be used to separate and quantify the enantiomers. Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors is another powerful method for assessing the enantiomeric purity of pharmaceutical compounds.

Chemical Characterization Techniques for VPA Derivatives in Research Contexts

The characterization of novel valproic acid derivatives, including a hypothetical compound like "Tris(valproic acid)," is crucial to confirm its structure, purity, and other chemical properties. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of organic compounds.

¹H NMR (Proton NMR): For a VPA derivative, the ¹H NMR spectrum would provide detailed information about the arrangement of protons in the molecule. For "Tris(valproic acid)," one would expect to see characteristic signals for the protons on the valproyl chains, as well as signals corresponding to the glycerol (B35011) backbone. The integration of these signals would confirm the ratio of valproic acid units to the glycerol moiety. A comparison with the spectrum of valproic acid itself, which shows distinct peaks for its various protons, would be essential. researchgate.netresearchgate.net For example, the expanded ¹H NMR spectrum of sodium valproate in D₂O shows characteristic chemical shifts for the methyl and methylene (B1212753) protons. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI): For a VPA derivative, ESI-MS would likely be used to determine the mass of the intact molecule. nih.govnih.gov The mass spectrum would show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of "Tris(valproic acid)."

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the molecular ion to provide structural information. The fragmentation pattern of "Tris(valproic acid)" would be expected to show losses of the valproyl groups, providing further confirmation of the structure. For VPA itself, LC-MS/MS methods are used for its determination in biological samples, often monitoring the transition of the deprotonated molecule. nih.gov

Chromatographic Techniques:

Chromatography is essential for separating the desired product from any unreacted starting materials or byproducts and for assessing its purity.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds. VPA and its derivatives can be analyzed by GC after derivatization to make them more volatile. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of a wide range of organic compounds. For a relatively large molecule like "Tris(valproic acid)," reversed-phase HPLC would likely be the method of choice for purity analysis. The compound would be detected using a suitable detector, such as a UV detector (if the derivative has a chromophore) or a mass spectrometer (LC-MS).

Interactive Data Tables

Below are illustrative data tables that one might expect to generate during the characterization of a VPA derivative.

Table 1: Expected ¹H NMR Chemical Shifts for a Hypothetical Tris(valproic acid)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (Valproyl) | ~ 0.9 | Triplet |

| CH₂ (Valproyl) | ~ 1.3 - 1.6 | Multiplet |

| CH (Valproyl, α to C=O) | ~ 2.4 | Multiplet |

| CH₂ (Glycerol backbone) | ~ 4.1 - 4.3 | Multiplet |

| CH (Glycerol backbone) | ~ 5.2 | Multiplet |

Table 2: Expected Mass Spectrometry Data for a Hypothetical Tris(valproic acid)

| Ion Type | Expected m/z |

| [M+H]⁺ | Calculated Molecular Weight + 1 |

| [M+Na]⁺ | Calculated Molecular Weight + 23 |

| [M - Valproyl]⁺ | Calculated MW - 143.21 |

Preclinical Pharmacological Investigations of Tris(valproic acid)

Following a comprehensive investigation, it has been determined that there is no scientific literature or chemical database information available for a compound specifically named "Tris(valproic acid)." Searches for the preclinical pharmacological properties, including neuropharmacological and antineoplastic effects, did not yield any results for this particular chemical entity.

The scientific and medical communities have extensively studied Valproic Acid (VPA) and its various derivatives. ispub.comnih.gov Research into the synthesis of VPA derivatives focuses on creating prodrugs or hybrid compounds by modifying the single valproic acid molecule, for example, by forming acid chlorides, amides, or linking it to other chemical scaffolds. ispub.comnih.gov However, literature describing a compound structure where three valproic acid units are combined, as the prefix "Tris-" would imply, could not be located.

Therefore, it is not possible to provide an article on the preclinical pharmacology of "Tris(valproic acid)" as specified in the request, due to the absence of available data on this compound. All research findings pertain to Valproic Acid (VPA) itself.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “Tris(valproic acid)” in the context of the preclinical pharmacological investigations outlined in your request. The existing research predominantly focuses on the parent compound, valproic acid (VPA).

Therefore, it is not possible to generate the requested article focusing solely on “Tris(valproic acid)” with the specified structure and content inclusions, as no research findings on this particular derivative were identified in relation to:

Modulation of tumor angiogenesis in in vitro models.

Effects on reproductive endocrine systems in primary cell cultures.

Neuroprotection studies in rodent models.

Anti-epileptogenic effects in experimental seizure models.

Investigation in neurodevelopmental disorder models.

Antitumor activity in xenograft models.

Further investigation into the preclinical pharmacology of "Tris(valproic acid)" would be required to provide the detailed analysis requested.

Preclinical Pharmacological Investigations of Valproic Acid Derivatives

In Vivo Animal Model Studies

Modulation of Specific Brain Circuits and Neuronal Populations in Animal Models

Preclinical investigations using animal models have been instrumental in elucidating the effects of valproic acid (VPA) on specific brain circuits and neuronal populations. These studies reveal a complex pattern of structural, cellular, and neurochemical alterations that contribute to its pharmacological profile. The primary animal model often involves prenatal exposure to VPA, which has been shown to induce behavioral and neurobiological changes relevant to neurodevelopmental disorders. nih.gov

Structural and Neuronal Population Changes

In rodent models, prenatal exposure to valproic acid induces significant structural changes in the brain. At a macroscopic level, the brains of offspring from VPA-exposed pregnant rats have shown a notable reduction in cerebellar volume by 31%. graphyonline.com This is accompanied by specific losses in neuronal populations within the cerebellum. graphyonline.com

Microscopically, VPA interferes with cortical development, leading to alterations in neuronal connectivity. graphyonline.com It affects the density of dendritic spines in the forebrain, which can result in both hypo- and hyper-connectivity. graphyonline.com Detailed analysis of neuronal populations has identified a decrease in cerebellar Purkinje cells by 11% and a 9% reduction in the number of neurons in the inferior olive, which provides critical input to the Purkinje cells. graphyonline.com In the basolateral amygdala (BLA), a brain region crucial for processing social and emotional information, a notable decrease in both pyramidal cells and interneurons has been observed in animal models of autism spectrum disorder (ASD) induced by VPA. frontiersin.org

Interactive Data Table: VPA-Induced Structural and Neuronal Changes in Animal Models

| Brain Region/Parameter | Finding | Percentage Change | Animal Model |

| Cerebellum | Reduced Volume | -31% | Rat |

| Reduced Purkinje Cells | -11% | Rat | |

| Inferior Olive | Reduced Neurons | -9% | Rat |

| Forebrain | Altered Dendritic Spine Density | Not specified | Rat |

| Basolateral Amygdala (BLA) | Decreased Pyramidal Cells | Not specified | Rodent |

| Decreased Interneurons | Not specified | Rodent |

Modulation of Neurotransmitter Systems

Valproic acid exerts profound effects on major neurotransmitter systems, primarily the GABAergic and glutamatergic systems, which are central to maintaining the balance between neuronal inhibition and excitation.

GABAergic System: A primary mechanism of VPA is the enhancement of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. patsnap.comnih.gov VPA increases the synaptic availability of GABA by inhibiting GABA transaminase, the enzyme responsible for its degradation. patsnap.com This leads to a potentiation of GABA-mediated inhibitory neurotransmission. nih.gov Research in VPA-induced animal models of ASD has shown that behavioral abnormalities are associated with GABAergic dysfunction. frontiersin.org The amelioration of these behaviors was linked to the restoration of inhibitory synaptic transmission and the expression of α5 GABAA receptors and type 1 GABA transporters (GAT1) in the basolateral amygdala. frontiersin.org

Glutamatergic System: In addition to boosting inhibition, VPA also modulates the excitatory glutamatergic system. It has been shown to reduce the release of excitatory molecules and attenuate neuronal excitation mediated by N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors. nih.gov In cellular models, VPA protects cultured rat cortical neurons from glutamate-induced excitotoxicity. drugbank.com

Monoaminergic Systems: Valproic acid also influences monoaminergic neurotransmitter systems, including serotonin (B10506), dopamine, and norepinephrine (B1679862), which play a key role in modulating mood, reward, and motivation. mdpi.com Studies on VPA-treated rodents have detected widespread and complex changes in these neurotransmitters. mdpi.com For example, altered levels of serotonin (5-HT) and its metabolites have been found in the serum, cerebellum, and prefrontal cortex of these animals. mdpi.com

Interactive Data Table: Effects of VPA on Neurotransmitter Systems

| Neurotransmitter System | Mechanism of Action | Key Proteins/Receptors Modulated | Effect |

| GABAergic | Inhibits GABA transaminase, increasing GABA availability. patsnap.com | GABA Transaminase, α5 GABAA Receptor, GAT1. frontiersin.orgpatsnap.com | Enhanced inhibitory neurotransmission. nih.gov |

| Glutamatergic | Reduces release of excitatory molecules; attenuates NMDA receptor activation. nih.gov | NMDA Receptors. nih.gov | Reduced neuronal excitation and excitotoxicity. nih.govdrugbank.com |

| Monoaminergic | Modulates serotonin, dopamine, and norepinephrine systems. mdpi.com | Not specified | Altered neurotransmitter levels in various brain regions. mdpi.com |

Epigenetic and Molecular Mechanisms

A significant aspect of valproic acid's mechanism of action involves epigenetic modifications, particularly through its activity as a histone deacetylase (HDAC) inhibitor. graphyonline.compatsnap.com By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and influences the expression of multiple genes. patsnap.comnih.govdrugbank.com

This epigenetic modulation is believed to be a key factor in the neuroprotective and neurodevelopmental effects observed in animal models. drugbank.comnih.gov For instance, VPA-mediated increases in the acetylation of histones H3 and H4 have been documented in the ischemic cortical area in mouse models of stroke. nih.gov This hyperacetylation is associated with changes in the expression of genes involved in cell survival, ion homeostasis, and signal transduction. drugbank.com Furthermore, VPA has been shown to epigenetically downregulate the expression of the SCN3A gene, which codes for a sodium channel subunit, in a mouse model, an action not observed with other anticonvulsants. nih.gov

Molecular and Cellular Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

The epigenetic action of VPA is primarily driven by its ability to inhibit HDAC enzymes. frontiersin.org This inhibition alters the epigenetic landscape of the cell, leading to changes in chromatin structure and gene expression. oup.comresearchgate.net By preventing the removal of acetyl groups from histones, VPA promotes a more open and transcriptionally active chromatin state. nih.govnih.gov

VPA exhibits a selective pattern of HDAC inhibition, primarily targeting Class I and some Class IIa HDACs. nih.gov Research has shown that VPA is a potent inhibitor of Class I HDACs, which include HDAC1, HDAC2, and HDAC3. nih.govmdpi.com It also inhibits Class IIa enzymes such as HDAC4, HDAC5, and HDAC7. aacrjournals.orgnih.gov Notably, VPA does not appear to inhibit Class IIb HDACs, specifically HDAC6 and HDAC10, making it a more selective inhibitor than compounds like Trichostatin A (TSA). aacrjournals.org This specificity may be due to the unique structural features of HDAC6 and HDAC10, which possess two catalytic-like domains. aacrjournals.org The mechanism of inhibition is believed to involve VPA binding to the catalytic center of the HDAC enzyme, thereby blocking substrate access. nih.govmdpi.com

| HDAC Class | Specific HDACs | Effect of VPA | IC50 Values (mM) |

|---|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3 | Inhibited | 0.7 - 1.0 aacrjournals.org |

| Class IIa | HDAC4, HDAC5, HDAC7 | Inhibited | 1.0 - 1.5 aacrjournals.org |

| Class IIb | HDAC6, HDAC10 | Not Inhibited | N/A aacrjournals.org |

| Class I | HDAC8 | Inhibited | Data Not Specified nih.gov |

The inhibition of HDACs by VPA directly leads to chromatin remodeling. plos.orgresearchgate.net By increasing histone acetylation, VPA facilitates a more relaxed chromatin structure, which enhances the accessibility of DNA to transcription factors and the transcriptional machinery. nih.govnih.gov This process can lead to the activation of previously silenced genes. oup.com For instance, VPA treatment has been shown to induce the expression of the p21 gene, an effect that correlates with increased histone acetylation at its promoter region. aacrjournals.org

VPA's influence on chromatin extends beyond histone acetylation. It can also induce the depletion of proteins crucial for maintaining chromatin structure, such as members of the structural maintenance of chromatin (SMC) family, DNA methyltransferase 1 (DNMT1), and heterochromatin protein 1 (HP1). nih.govresearchgate.net This depletion contributes to chromatin decondensation and increases the sensitivity of DNA to nucleases and intercalating agents. plos.orgresearchgate.net Studies using microarray analysis have revealed that VPA can alter the expression of hundreds of genes, both up-regulating and down-regulating them, thereby affecting a wide range of cellular processes. nih.govoup.comuu.nl

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| Rat Cortical Neurons | VPA | Altered expression of 1303 genes (726 up-regulated, 577 down-regulated). nih.gov | nih.gov |

| P19 Embryonal Carcinoma Cells | 1mM & 2.5mM VPA | Altered mRNA levels of multiple genes, including those associated with neural development. oup.com | oup.com |

| HeLa Cells | 0.05, 0.5, 1.0 mM VPA | Induces chromatin decondensation, suggesting altered gene expression. plos.orgresearchgate.net | plos.orgresearchgate.net |

| HepG2 Cells | 1.0 mM VPA | Attenuates hyperglycemia-induced activation of complement and coagulation cascade genes. nih.gov | nih.gov |

A direct and measurable consequence of VPA's HDAC-inhibiting activity is the hyperacetylation of core histones, particularly histones H3 and H4. nih.govnih.gov Numerous studies have demonstrated that VPA treatment leads to a significant increase in the global acetylation levels of both H3 and H4 in various cell types, including hematopoietic cells, endothelial cells, and glioblastoma cells. aacrjournals.orgnih.govnih.gov This effect is observable through techniques like Western blotting using antibodies specific to acetylated histones. aacrjournals.orgnih.gov The increased acetylation is not due to an increase in the total amount of histone proteins but is a specific result of HDAC inhibition. nih.gov Furthermore, chromatin immunoprecipitation (ChIP) assays have confirmed that VPA specifically increases histone H3 and H4 acetylation at the regulatory regions of certain genes, such as the t-PA and p21 promoters, linking this epigenetic mark directly to transcriptional activation. aacrjournals.orgnih.gov

Influence on Signal Transduction Pathways

Beyond its epigenetic effects, VPA also modulates critical intracellular signal transduction pathways that are integral to cell survival, growth, and differentiation.

Valproic acid has been shown to influence the mitogen-activated protein kinase (MAPK) signaling cascade, specifically by activating the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov Activation of the ERK pathway is associated with neurotrophic and neuroprotective effects. nih.govjneurosci.org Studies have demonstrated that VPA treatment can increase the phosphorylation and activation of ERK (specifically ERK44/42) and its downstream target, RSK1, in cortical cells. jneurosci.org This activation by VPA is believed to contribute to its neuroprotective properties. nih.gov The precise mechanism by which VPA initiates this cascade is still under investigation, but it represents a significant aspect of its cellular action, distinct from its HDAC inhibition. jneurosci.org

VPA also regulates the Glycogen Synthase Kinase 3 (GSK3) pathway. GSK3, particularly the GSK3β isoform, is a serine/threonine kinase involved in numerous cellular processes, including axonal remodeling and apoptosis. nih.govnih.gov VPA has been found to inhibit GSK3β activity. nih.gov However, unlike other mood stabilizers such as lithium, which can directly inhibit the enzyme, VPA's inhibition of GSK3β appears to be indirect. nih.gov The exact upstream mechanism remains to be fully elucidated, but it is known that signaling pathways like PI3K/Akt and MAPK can regulate GSK3β through phosphorylation. nih.gov VPA has been shown to upregulate the activation of Akt and ERK, which in turn can lead to the inhibitory phosphorylation of GSK3β, suggesting an indirect regulatory role. nih.gov

PI3K/Akt/mTOR/p70S6K Pathway Induction

Valproic acid has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. In muscle cells, VPA induces the activation of the Akt/mTOR/p70S6K pathway, an effect mediated by PI3K. nih.gov This activation can promote muscle hypertrophy and inhibit apoptosis. nih.gov Studies in neural stem cells (NSCs) have confirmed that VPA treatment leads to increased levels of activated Akt, mTOR, and the downstream effector p70S6K, promoting neuronal differentiation. nih.gov In animal models of autism, VPA exposure was found to activate mTOR signaling in the prefrontal cortex, hippocampus, and cerebellum, evidenced by increased phosphorylation of mTOR and its substrate, the S6 ribosomal protein. automate.video

| Pathway Component | Effect of Valproic Acid | Cell/Tissue Type | Research Finding |

| PI3K | Mediates VPA-induced activation | Muscle | Activation of the Akt pathway is dependent on PI3K. nih.gov |

| Akt | Phosphorylation/Activation | Muscle, Neural Stem Cells, Rat Brain | VPA treatment leads to higher levels of activated Akt. nih.govnih.gov |

| mTOR | Phosphorylation/Activation | Muscle, Neural Stem Cells, Rat Brain | VPA activates mTOR signaling. nih.govautomate.video |

| p70S6K | Phosphorylation/Activation | Muscle, Neural Stem Cells | VPA treatment increases levels of activated p70S6K. nih.gov |

| S6 Protein | Phosphorylation | Rat Brain (autistic model) | VPA exposure enhances levels of phospho-S6. automate.video |

PPARδ, β-catenin, Activator Protein 1 Modulation

Valproic acid influences several key transcription factors and signaling modulators, including the Wnt/β-catenin pathway and Activator Protein 1 (AP-1). While direct modulation of Peroxisome Proliferator-Activated Receptor delta (PPARδ) is not extensively documented, research into other PPAR isoforms provides relevant insight.

β-catenin: VPA has been demonstrated to activate the Wnt signaling pathway by up-regulating β-catenin. automate.video In glioma stem cells, activation of Wnt/β-catenin signaling by VPA is associated with an inhibition of cell proliferation. symbiosisonlinepublishing.com

Activator Protein 1 (AP-1): VPA enhances AP-1 mediated gene expression and increases the DNA binding activity of the AP-1 transcription factor in a time- and concentration-dependent manner. nih.govnih.govdeepdyve.com This effect has been observed in both rat C6 glioma cells and human SH-SY5Y neuroblastoma cells and appears to require new protein synthesis. nih.govnih.gov The regulation of genes via the AP-1 family of transcription factors may contribute to VPA's long-term therapeutic effects. nih.gov

PPARδ: Specific research on the interaction between VPA and PPARδ is limited. However, studies on the closely related Peroxisome Proliferator-Activated Receptor gamma (PPARγ) have shown that VPA treatment decreases PPARγ signaling in primary neuronal cultures. nih.gov This was evidenced by a reduction in the nuclear quantity of the PPARγ receptor, decreased DNA binding, and lower expression of PPARγ-regulated genes like ACOX and catalase. nih.gov

| Target | Effect of Valproic Acid | Cell/Tissue Type | Research Finding |

| β-catenin | Upregulation / Pathway Activation | Rat Brain, Glioma Stem Cells | VPA activates Wnt signaling through β-catenin upregulation. automate.videosymbiosisonlinepublishing.com |

| Activator Protein 1 (AP-1) | Increased DNA Binding Activity & Gene Expression | C6 Glioma, SH-SY5Y Neuroblastoma | VPA robustly enhances AP-1 activity and mediated gene expression. nih.govnih.gov |

| PPARγ (as a proxy for PPARδ) | Decreased Signaling | Primary Neuronal Cultures | VPA decreased nuclear quantities and DNA binding of PPARγ. nih.gov |

Mechanisms of Neurotransmitter System Modulation

VPA significantly impacts the balance between inhibitory and excitatory neurotransmission, primarily through its effects on the GABAergic and glutamatergic systems.

GABA Metabolism and Receptor Interactions (GABA-A, GABA-B)

A primary mechanism attributed to valproic acid is the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain. nih.govpnas.org VPA increases the concentration of GABA in the brain through a dual action: it inhibits GABA-degrading enzymes, such as GABA transaminase, and potentiates the GABA-synthesizing enzyme, glutamic acid decarboxylase. symbiosisonlinepublishing.compnas.org While VPA does not appear to bind directly to postsynaptic GABA receptors, its indirect effects are significant. nih.gov In a kainic acid-induced epilepsy model, VPA's neuroprotective effects were associated with a robust enhancement of the phosphorylation of the GABA-A receptor γ2 subunit at the serine 327 residue, an effect dependent on Protein Kinase C (PKC). nih.gov Furthermore, chronic exposure to VPA can alter the uptake kinetics of GABA in astrocytes. nih.gov

| Mechanism | Effect of Valproic Acid | System Component |

| Synthesis | Potentiation | Glutamic Acid Decarboxylase |

| Metabolism | Inhibition | GABA-Degrading Enzymes (e.g., GABA Transaminase) |

| Receptor Signaling | Enhanced Phosphorylation | GABA-A Receptor (γ2 subunit) |

| Uptake | Decreased Affinity (chronic exposure) | Astroglial GABA Transporters |

Glutamate (B1630785) Receptor System Modulation (NMDA, Kainate)

Valproic acid also modulates the glutamate system, the principal excitatory network in the brain. Its actions can be complex and context-dependent.

NMDA Receptors: VPA has been shown to block excitatory responses induced by N-methyl-D-aspartate (NMDA). nih.gov Chronic VPA administration can downregulate glutamatergic signaling by blocking NMDA-induced increases in arachidonic acid and its metabolites in the brain. nih.govresearchgate.net In animal models, prenatal exposure to VPA led to a significant overexpression of the NMDA receptor subunits NR2A and NR2B in the neocortex, enhancing NMDA receptor-mediated transmission. pnas.org Conversely, in other models, VPA can prevent the stress-induced reduction of the NR2B subunit. nih.gov Pharmacological suppression of this enhanced NMDA receptor function has been shown to improve certain behavioral deficits in VPA-exposed animals. frontiersin.org

Kainate Receptors: Direct modulation of kainate receptors by VPA is not well-established. However, VPA demonstrates significant neuroprotective effects in models of epilepsy induced by kainic acid (KA), a potent kainate receptor agonist. nih.gov In these models, VPA treatment reduces neuronal apoptosis triggered by KA. This protective effect is not linked to direct receptor blockade but rather to the enhancement of PKC-dependent GABA-A receptor phosphorylation, which boosts inhibitory tone to counteract KA-induced excitotoxicity. nih.gov

| Receptor System | Effect of Valproic Acid | Specific Finding |

| NMDA | Blocks NMDA-induced excitatory responses | Downregulates NMDA-initiated arachidonic acid signaling. nih.govresearchgate.net |

| NMDA | Modulates subunit expression | Prenatal exposure can increase NR2A/NR2B expression. pnas.org Can prevent stress-induced decreases in NR2B. nih.gov |

| Kainate | Mitigates excitotoxicity | Reduces neuronal apoptosis in kainic acid-induced seizure models via indirect GABAergic mechanisms. nih.gov |

Effects on Retinoid Homeostasis and Related Pathways

Valproic acid has been found to interfere with retinoid (Vitamin A and its derivatives) homeostasis, a pathway crucial for embryonic development. Proteomic analysis of chicken embryos treated with VPA revealed a significant downregulation of several functional proteins. nih.gov The most significantly affected protein was Retinol (B82714) Binding Protein 4 (RBP4), which was downregulated by 32%. nih.govfrontiersin.org

RBP4 is the primary transport protein for retinol in the blood. frontiersin.org A significant reduction in RBP4 can disrupt the tightly regulated balance of retinoids, potentially leading to a state of hypervitaminosis A (an excess of unbound retinol). researchgate.netnih.govfrontiersin.org Kinetic analysis suggests that the VPA-induced 32% downregulation of RBP4 could trigger a 39.3% increase in hypervitaminosis A, a condition known to be teratogenic. researchgate.netnih.gov This disruption of retinoid homeostasis represents a potential mechanism for VPA's observed teratogenic side effects. frontiersin.orgaacrjournals.org

| Protein | Effect of Valproic Acid | Consequence |

| Retinol Binding Protein 4 (RBP4) | -32% Downregulation | Disrupted retinol transport, potential for hypervitaminosis A. researchgate.netnih.govfrontiersin.org |

| Ovotransferrins | Downregulation | Altered protein function in embryonic development. nih.gov |

| Carbonic anhydrase-2 | Downregulation | Altered protein function in embryonic development. nih.gov |

| NADH cytochrome b5 reductase 2 | Downregulation | Altered protein function in embryonic development. nih.gov |

Metabolism and Preclinical Pharmacokinetics

Metabolic Pathways and Enzymes

Glucuronidation represents the most significant metabolic pathway for VPA, leading to the formation of valproate-glucuronide (VPAG), the major urinary metabolite. clinpgx.orgnih.gov This conjugation reaction is catalyzed by a number of UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes and recombinant UGTs have identified several isoforms responsible for VPA glucuronidation. nih.gov UGT2B7 exhibits the highest intrinsic clearance for VPAG formation. nih.gov Other contributing enzymes include UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, and UGT1A10. nih.govnih.gov Notably, UGT1A1 does not show activity towards VPA, and while some studies initially implicated UGT2B15, others suggest that VPA inhibits this enzyme rather than being a substrate for it. nih.govresearchgate.net The formation of the acyl glucuronide conjugate is a critical detoxification step that facilitates the excretion of the drug. nih.gov

Table 1: UGT Enzymes Involved in Valproic Acid Glucuronidation

| Enzyme Family | Specific Isoforms | Role in VPA Metabolism |

|---|---|---|

| UGT1 | UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10 | Catalyze the formation of valproate-glucuronide. nih.govnih.gov |

| UGT2 | UGT2B7 | Exhibits the highest intrinsic clearance for VPA glucuronidation. nih.gov |

| UGT2 | UGT2B15 | Role is disputed; may be inhibited by VPA rather than metabolizing it. nih.gov |

As a fatty acid, VPA is a substrate for the mitochondrial fatty acid beta-oxidation (FAO) pathway. researchgate.net This process begins with VPA entering the mitochondria, where it is converted to its coenzyme A (CoA) ester, valproyl-CoA, by medium-chain acyl-CoA synthase. clinpgx.orgresearchgate.net Valproyl-CoA then undergoes beta-oxidation to yield metabolites such as 2-ene-VPA-CoA. clinpgx.org This pathway can be inhibited by VPA itself, as the formation of VPA-CoA can reduce the mitochondrial pool of free CoA, a necessary cofactor for the oxidation of endogenous fatty acids. researchgate.net Furthermore, certain metabolites of VPA, such as the reactive 2,4-diene-VPA-CoA formed from 4-ene-VPA, can inhibit enzymes within the beta-oxidation pathway. nih.gov

Approximately 10% of VPA metabolism is handled by the cytochrome P450 system. nih.gov The primary enzymes involved are CYP2C9, CYP2A6, and to a lesser extent, CYP2B6. nih.govclinpgx.org These enzymes are responsible for the formation of various oxidative metabolites, including the potentially hepatotoxic metabolite, 4-ene-VPA. clinpgx.orgoup.com In addition to 4-ene-VPA, these CYPs also produce the inactive metabolites 4-OH-VPA and 5-OH-VPA. clinpgx.orgnih.gov Studies with human hepatic microsomes have confirmed that CYP2C9 is the predominant enzyme in the formation of 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. oup.comnih.gov CYP2A6 also plays a role, contributing partially to the formation of 3-OH-VPA. clinpgx.orgnih.gov While CYP2B6 can form these metabolites in vitro with expressed proteins, its role in human liver microsomes appears to be minor. clinpgx.org

Table 2: CYP Enzymes and their VPA Metabolites

| CYP Enzyme | Metabolite(s) Formed | Significance |

|---|---|---|

| CYP2C9 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | Predominant catalyst for the formation of these metabolites. clinpgx.orgoup.comnih.gov |

| CYP2A6 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA, 3-OH-VPA | Contributes to the formation of multiple metabolites, particularly 3-OH-VPA. nih.govclinpgx.orgnih.gov |

Identification and Characterization of Metabolites in Non-Human Systems

The metabolic profile of VPA has been investigated in several preclinical species, including rats, mice, and dogs. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of serum from these animals has led to the identification of several key metabolites. nih.gov For instance, 3-hydroxy-2-propyl-pentanoic acid (3-OH-VPA) was found in the serum of all species studied, confirming the involvement of beta-oxidation. nih.gov Other metabolites identified include 4-hydroxy-2-propyl-pentanoic acid (4-OH-VPA) and 5-hydroxy-2-propyl-pentanoic acid (5-OH-VPA), which result from omega-oxidation. nih.gov Interestingly, 5-OH-VPA was only detected in the serum of mice, while 4-OH-VPA was found in both mice and humans. nih.gov Metabolomics studies in rat models have also been used to identify alterations in endogenous metabolites in the brain, serum, and urine following VPA administration, providing insights into the broader biochemical impact of the compound. tandfonline.com

Protein Binding Characteristics in Preclinical Models

Valproic acid is highly bound to plasma proteins, primarily albumin, with binding percentages typically ranging from 87-95%. nih.govclinpgx.org This high degree of protein binding results in a low clearance rate for the drug. nih.gov A key feature of VPA's protein binding is its saturable nature within the therapeutic concentration range. mhmedical.comfrontiersin.org This means that as the total plasma concentration of VPA increases, the binding sites on albumin become saturated, leading to a disproportionate increase in the unbound, pharmacologically active fraction of the drug. frontiersin.orgnih.gov This concentration-dependent protein binding is a source of nonlinear pharmacokinetics. mhmedical.com In vitro studies using equilibrium dialysis and ultrafiltration have demonstrated that the free fraction of VPA significantly increases when total concentrations exceed 80 µg/mL. nih.gov For example, at concentrations of 20-60 µg/mL, the free fraction is about 5%, but it can increase to over 20% at total concentrations of 145 µg/mL. nih.gov

Enzyme Inhibition Profiles of VPA and its Metabolites

Valproic acid and its metabolites are known to inhibit various enzymes, which can lead to drug-drug interactions. VPA is a known inhibitor of several CYP enzymes. nih.gov It acts as a competitive inhibitor of CYP2C9 and has been shown to have weak inhibitory effects on CYP3A4. drugsporphyria.netnih.gov Additionally, it is a mechanism-based inhibitor of CYP2A6, although the clinical significance of this is not fully established. drugsporphyria.net

VPA also interacts with UGT enzymes. It competitively inhibits UGT2B7, which is involved in the glucuronidation of drugs like zidovudine (AZT), and uncompetitively inhibits UGT1A9-catalyzed propofol glucuronidation. researchgate.net Even though VPA is not a substrate for UGT2B15, it can significantly inhibit the glucuronidation of steroids and other compounds metabolized by this enzyme. researchgate.net Furthermore, the metabolite valproyl-CoA can inhibit N-acetylglutamate synthase in rat liver mitochondria, an enzyme in the urea cycle. clinpgx.org The reactive metabolite 2,4-diene-VPA-CoA can also inhibit enzymes involved in the beta-oxidation pathway. nih.gov VPA is also a well-documented inhibitor of histone deacetylase (HDAC), a mechanism that is being explored for various therapeutic applications. mdpi.comacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-diene-VPA-CoA |

| 2-ene-VPA-CoA |

| 3-hydroxy-2-propyl-pentanoic acid (3-OH-VPA) |

| 4-ene-VPA |

| 4-hydroxy-2-propyl-pentanoic acid (4-OH-VPA) |

| 5-hydroxy-2-propyl-pentanoic acid (5-OH-VPA) |

| Propofol |

| Tris(valproic acid) |

| Valeric acid |

| Valproate-glucuronide (VPAG) |

| Valproic Acid (VPA) |

| Valproyl-CoA |

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Molecular Target Affinity

The therapeutic effects of valproic acid are linked to its interaction with multiple molecular targets, and its structural motifs are crucial for this affinity. nih.govnih.gov The primary targets include enzymes involved in GABA metabolism, voltage-gated ion channels, and histone deacetylases (HDACs). nih.govresearchgate.netnih.gov

Carboxylic Acid Group : The carboxyl group (C=O) is considered a key functional group for the anticonvulsant activity of VPA. nih.gov It is believed to facilitate the initial electrostatic interaction between the drug and its target proteins. nih.gov For its well-documented role as an HDAC inhibitor, the carboxylic acid moiety is essential for chelating the zinc ion within the active site of the enzyme, which is a critical step for inhibition. researchgate.net

Branched Alkyl Chains : The branched, eight-carbon structure is vital for its pharmacological profile. nih.gov Studies have shown that non-branched analogues of VPA lack anticonvulsant activity. nih.gov In contrast, branched analogues effectively increase brain concentrations of the inhibitory neurotransmitter GABA. nih.gov The lipophilicity conferred by these alkyl chains also plays a significant role in its ability to cross the blood-brain barrier and interact with membrane-associated targets. nih.govnih.gov

Modifications for Target Selectivity : Structural modifications have been explored to alter target affinity. For instance, creating derivatives of VPA has been shown to modulate its effects on steroid hormone receptors. Long-chain derivatives, such as 2-(2-propynyl)-hexanoic acid and 2-(2-propynyl)-heptanoic acid, were found to enhance 17β-estradiol-induced estrogen receptor (ERα and ERβ) activation in a structure-dependent manner, with the effect increasing with the length of the aliphatic side chain. nih.gov Molecular docking models suggest that VPA must undergo conformational changes to fit optimally within the HDAC binding site, and its binding affinity is lower than that of other potent HDAC inhibitors like trichostatin-A (TSA). researchgate.net This moderate affinity may contribute to its higher selectivity for cancer cells over normal cells compared to TSA. researchgate.net

The table below summarizes the key structural motifs of VPA and their correlation with molecular target affinity.

| Structural Motif | Molecular Target | Role in Affinity |

| Carboxylic Acid Group | Histone Deacetylases (HDACs) | Essential for chelating the zinc ion in the enzyme's active site. researchgate.net |

| Target Proteins (General) | Provides the initial electrostatic interaction for binding. nih.gov | |

| Branched Alkyl Chains | GABAergic System Targets | Essential for increasing brain GABA concentrations and anticonvulsant activity. nih.gov |

| Estrogen Receptors (ERα, ERβ) | The length of the side chain modulates the enhancement of receptor activation. nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's biological activity, including its target binding, metabolism, and distribution. unimi.it While valproic acid itself is achiral, its metabolites and many of its synthetic derivatives are chiral, meaning they exist as enantiomers (non-superimposable mirror images).

Studies on the metabolism of VPA have revealed stereochemical preferences. The biotransformation of VPA into its metabolites via β-oxidation shows a slight preference for attacking the pro-S propyl side-chain. nih.gov For instance, the formation of metabolites such as 2-ene-VPA, 3-hydroxy-VPA, and 3-oxo-VPA exhibits a preference ratio of approximately 1.3:1 for the pro-S side-chain over the pro-R side-chain. nih.gov In contrast, the formation of the hepatotoxic metabolite, 4-ene-VPA, shows a marked preference for the pro-R side-chain, with a ratio of about 3.8:1. nih.gov

The significance of stereochemistry is a general principle in pharmacology. unimi.itresearchgate.net For many classes of chiral compounds, stereoisomers can exhibit significant differences in biological activity. unimi.it This can be due to stereoselective uptake into cells or differential binding affinity to the molecular target. unimi.itresearchgate.net For example, in studies of compounds unrelated to VPA, it has been shown that only specific stereoisomers display significant biological activity, which is often attributed to selective transport systems or a better fit within the target's binding site. unimi.itresearchgate.net These principles underscore the importance of considering stereochemistry when designing and evaluating new VPA derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, untested chemicals. nih.govwikipedia.org

Several QSAR studies have been conducted on VPA metabolites and analogues to understand the structural requirements for their anticonvulsant activity. nih.govresearchgate.net

Key Descriptors for Activity : Both 2D and 3D QSAR analyses have consistently highlighted the importance of lipophilicity for the anticonvulsant activity of VPA-related compounds. nih.govresearchgate.net This suggests that the ability of the compound to partition into lipid environments, such as cell membranes, is a critical determinant of its efficacy.

Structural Requirements : QSAR models have also indicated that substitution at the alpha-position of the carboxylic acid is essential for higher activity. nih.govresearchgate.net 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), are useful for mapping the steric and electrostatic fields that are important for biological activity. nih.govwikipedia.orgresearchgate.net

Predictive Modeling : QSAR models have been developed to predict the no-observed-adverse-effect level (NOAEL) for systemic toxicity of VPA analogues. nih.gov For instance, one QSAR model predicted a repeated-dose NOAEL of 148 mg/kg/day and a developmental toxicity NOAEL of 390 mg/kg/day for valproic acid, which can be compared to experimental values. nih.gov These in silico models are promising tools for predicting the toxicity of untested chemicals and filling data gaps in risk assessment. nih.gov

The table below summarizes findings from QSAR studies on VPA and its analogues.

| QSAR Model Type | Key Finding | Implication for Drug Design |

| 2D-QSAR | Lipophilicity is a crucial descriptor for anticonvulsant activity. nih.govresearchgate.net | New compounds should be designed with optimal lipophilicity. |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields around the molecule are important for activity. nih.govresearchgate.net | Provides a 3D map to guide structural modifications for better target interaction. |

| Toxicity QSAR | Models can predict systemic toxicity (NOAEL) based on structure. nih.gov | Allows for early-stage in silico screening to prioritize compounds with potentially better safety profiles. |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for VPA and Metabolite Quantification

Chromatography, which separates components of a mixture for analysis, is the cornerstone of VPA quantification. ukaazpublications.com When coupled with mass spectrometry (MS) or other detectors, it provides powerful tools for researchers.

Gas chromatography-mass spectrometry is a robust technique for the analysis of VPA, which is a volatile compound. mfd.org.mk However, to enhance chromatographic performance and sensitivity, VPA often requires a chemical derivatization step prior to analysis. nih.gov A common approach involves converting the VPA into a more volatile and thermally stable ester, such as a trimethylsilyl (B98337) derivative, using agents like N-methyl-N-trimethylsilyltrifluoroacetamide. nih.govnih.govresearchgate.net

In GC-MS methods, quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific characteristic ion fragments of the derivatized VPA, enhancing the selectivity of the analysis. nih.govresearchgate.netmdpi.comresearchgate.net For instance, a GC-MS method for VPA quantification after esterification with methanol (B129727) selected three specific ions (m/z 159, 116, and 87) for monitoring. mdpi.com Research has demonstrated the development of sensitive GC-MS methods for VPA in human plasma, with some achieving a lower limit of quantification (LLOQ) of 0.075 μg/mL. mdpi.com These methods have proven to be linear across a range of concentrations relevant for research applications. nih.gov

Table 1: Examples of GC-MS Method Parameters for VPA Analysis

| Parameter | Method 1 nih.gov | Method 2 mdpi.com | Method 3 nih.govresearchgate.net |

| Matrix | Dried Plasma Spots | Plasma | Serum, Urine |

| Derivatization | Trimethylsilylation | Esterification (Methanol) | Trimethylsilylation |

| Column | - | HP-5MSUI | DB 1701 fused silica |

| Detection | Electron Ionization (EI) | Electron Impact Ionization (EI), SIM | Selected Ion Monitoring (SIM) |

| Linearity Range | 10 - 200 µg/mL | - | - |

| LLOQ | 10 µg/mL | 0.075 µg/mL | - |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for quantifying VPA and its metabolites, often without the need for chemical derivatization. mdpi.comactamedicamarisiensis.ro It has become increasingly important in analytical method development due to its speed and specificity. unipd.itnih.govnih.gov Sample preparation can be straightforward, often involving a simple protein precipitation step with methanol or acetonitrile. actamedicamarisiensis.rounipd.itactamedicamarisiensis.ro

A unique challenge for VPA analysis by LC-MS/MS is its poor fragmentation in the mass spectrometer. nih.gov The deprotonated molecule of VPA (m/z 143) does not readily produce stable product ions, leading many methods to use a pseudo-multiple reaction monitoring (pseudo-MRM) transition of m/z 143→143. unipd.itnih.govnih.gov To enhance selectivity, researchers have developed methods that monitor stable adducts formed between VPA and mobile phase components, such as formate, or VPA dimers. unipd.itnih.govnih.gov These adducts can provide more specific MRM transitions for quantification. nih.govnih.gov Analysis is typically performed in negative ion mode using an electrospray ionization (ESI) source. actamedicamarisiensis.ronih.gov

Table 3: Examples of LC-MS/MS Method Parameters for VPA Analysis

| Parameter | Method 1 nih.govnih.gov | Method 2 nih.gov | Method 3 actamedicamarisiensis.roactamedicamarisiensis.ro |

| Matrix | Whole Blood | Plasma | Plasma |

| Sample Prep | Protein Precipitation | Solid-Phase Extraction (SPE) | Protein Precipitation |

| Column | Acquity HSS C18 | Agilent Poroshell SB-C18 | Zorbax SB-C18 |

| Mobile Phase | Ammonium formate/Acetonitrile/Formic Acid | Water/Acetonitrile | Acetonitrile/Acetic Acid in water |

| Ionization | ESI Negative | ESI Negative | ESI Negative |

| Monitored Ions | m/z 143→143, Adducts (m/z 189), Dimers (m/z 287) | m/z 143.0→143.0 | m/z 143.1 (from 144.2) |

Immunochemical and Spectroscopic Methods for Research Applications

Beyond chromatography, other analytical techniques are utilized in VPA research.

Immunochemical Methods: These methods, such as the Enzyme Multiplied Immunoassay Technique (EMIT), are fast, can be fully automated, and are highly suitable for quantifying VPA. farmaciajournal.com They employ a specific antibody that binds to the target molecule (VPA). farmaciajournal.com The extent of this binding is measured to determine the concentration of the drug in a sample. farmaciajournal.com These techniques are valuable for rapid screening in both research and clinical settings. farmaciajournal.com

Spectroscopic Methods: Direct spectrophotometric analysis of VPA is challenging due to the absence of a significant chromophore. ukaazpublications.com However, methods have been developed based on charge-transfer complexation reactions. nih.gov In these approaches, VPA is reacted with a charge-transfer agent, such as p-chloranilic acid, dichlone, picric acid, or iodine, to form a colored complex. nih.gov The intensity of the color, which is proportional to the VPA concentration, can then be measured with a spectrophotometer at a specific wavelength. nih.gov Another approach involves a colorimetric procedure based on the condensation of valproic chloride with 2,4-dinitrophenylhydrazine (B122626) in an alkaline medium. ptfarm.pl

Method Validation in Research Matrices (e.g., biological samples from animal models, cell lysates)

To ensure that analytical data is reliable and reproducible, any method used for quantifying VPA in a research setting must be rigorously validated. nih.gov This process is critical when working with complex biological matrices such as plasma, serum, or urine from animal models, as well as with cell lysates from in vitro experiments. nih.govnih.govresearchgate.net Method validation is performed according to established guidelines, which define the parameters that must be evaluated. nih.goviomcworld.org These parameters include selectivity, sensitivity, accuracy, precision, matrix effect, and stability. nih.gov

A critical parameter of method validation is linearity. bepls.com Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a specified range. bepls.com A calibration curve is generated by analyzing samples with known concentrations of VPA, and a linear regression analysis is performed. mfd.org.mkbepls.com The correlation coefficient (r² or r) is calculated to assess the quality of the linear fit, with values greater than 0.99 being desirable. mfd.org.mknih.gov

The calibration range is established to cover the expected concentrations in the research samples. mfd.org.mk For VPA, this can vary significantly depending on the analytical technique and the research context. For example, a GC-MS method was validated with a linear range of 10 to 200 µg/mL in dried plasma spots, while an LC-MS/MS method for whole blood showed linearity from 5 to 800 µg/mL. nih.govnih.gov HPLC methods have demonstrated linearity across ranges such as 10 to 150 µg/mL and 14.5 to 87 µg/mL. mfd.org.mkbepls.com The establishment of a well-defined linear range is essential for the accurate quantification of VPA in research samples. bepls.com

Table 4: Examples of Linearity in VPA Analytical Methods

| Method Type | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Source(s) |

| GC-MS | Dried Plasma Spots | 10 - 200 | - | nih.gov |

| GC-FID | Human Plasma | 6 - 140 | > 0.998 (r²) | nih.gov |

| HPLC-UV | Human Plasma | 10 - 150 | 0.9996 (r²) | mfd.org.mk |

| HPLC-UV | Bulk Drug | 14.5 - 87 | 0.9999 (r) | bepls.com |

| HPLC-PDA | Plasma (in-vitro) | 4.75 - 237.75 | 0.9999 (r) | iomcworld.org |

| LC-MS/MS | Whole Blood | 5 - 800 | 0.99 (mean R²) | nih.gov |

| LC-MS/MS | Human Plasma | 2 - 200 | > 0.996 | actamedicamarisiensis.roactamedicamarisiensis.ro |

| LC-MS/MS | Human Plasma | 1.012 - 120.399 | - | impactfactor.org |

Based on a comprehensive review of scientific literature, there is no evidence of a chemical compound known as "Tris(valproic acid)". As such, no research findings or analytical data pertaining to its sensitivity, quantification limits, precision, accuracy, reproducibility, or stability are available. The information requested in the specified outline— (sections 7.3.2, 7.3.3, and 7.3.4)—cannot be provided as it does not exist in published research.

Scientific research has extensively focused on Valproic Acid (VPA) , its salts (e.g., Sodium Valproate), and various derivatives and metabolites. mdpi.comacs.org Methodologies for the analysis of these established compounds are well-documented. For instance, techniques for VPA include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govmfd.org.mknih.gov However, these methods and findings are specific to valproic acid and its recognized analogues, not "Tris(valproic acid)".

Given the strict constraint to focus solely on "Tris(valproic acid)," and the absence of this compound in the chemical and biomedical literature, it is not possible to generate the requested article.

Theoretical and Computational Chemistry Approaches

Molecular Docking Simulations for Target Identification and Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Tris(valproic acid), this would involve:

Objective: To identify potential protein targets and elucidate the binding mode of Tris(valproic acid) within their active sites. This process could suggest potential therapeutic applications.

Methodology: A 3D model of Tris(valproic acid) would be generated and virtually screened against a library of macromolecular targets, such as enzymes or receptors. The simulation calculates the binding affinity, or scoring function, which estimates the strength of the interaction.

Expected Insights: These simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Tris(valproic acid) and its putative targets. The results could guide further experimental studies.

A hypothetical data table for such a study might look like this:

| Putative Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Histone Deacetylase 2 | -8.5 | HIS142, PHE207 | Pi-Alkyl, Hydrogen Bond |

| Glycogen Synthase Kinase 3β | -7.9 | LYS85, VAL135 | Hydrophobic, van der Waals |

| Voltage-gated Sodium Channel | -9.2 | PHE1764, TYR1771 | Pi-Pi Stacked, Pi-Alkyl |

Note: The data presented in this table is purely illustrative and not based on actual research findings for Tris(valproic acid).

Quantum Chemistry Studies and DFT Approaches

Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules.

Objective: To understand the intrinsic electronic properties of Tris(valproic acid), such as its molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution.

Methodology: DFT calculations would be performed on the optimized geometry of Tris(valproic acid). These calculations solve approximations of the Schrödinger equation to determine the electron density and derived properties.

Expected Insights: This approach would provide a detailed picture of the molecule's reactivity and stability. The molecular electrostatic potential map, for instance, could highlight regions of the molecule likely to engage in electrostatic interactions, a critical component of drug-receptor binding.

Molecular Dynamics Simulations to Elucidate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that are inaccessible through static modeling.

Objective: To study the conformational flexibility of Tris(valproic acid) and the stability of its complex with a biological target in a simulated physiological environment.

Methodology: An MD simulation would begin with the docked complex of Tris(valproic acid) and its target protein. The system would be solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period (nanoseconds to microseconds).

Expected Insights: MD simulations can validate the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy.

In Silico Prediction of Pharmacological Properties and Target Engagement

In silico methods are used to predict the pharmacokinetic and pharmacodynamic properties of a compound before it is synthesized and tested in the lab.

Objective: To forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of Tris(valproic acid), as well as its likely target engagement.

Methodology: A variety of computational models and algorithms, often based on quantitative structure-activity relationships (QSAR), are used. These models are trained on large datasets of known compounds and their properties.

Expected Insights: These predictions help in prioritizing drug candidates and identifying potential liabilities early in the drug discovery process. For instance, predictions might suggest whether Tris(valproic acid) is likely to cross the blood-brain barrier or be rapidly metabolized.

A summary of predicted properties might be presented as follows:

| Property | Predicted Value | Method |

| Lipophilicity (LogP) | 5.8 | QSAR Model |

| Aqueous Solubility | Low | In Silico Prediction |

| Blood-Brain Barrier Permeability | High | Machine Learning Algorithm |

| Cytochrome P450 Inhibition | Probable inhibitor of CYP2C9 | 3D-QSAR |

Note: The data presented in this table is for illustrative purposes only and does not reflect actual predictive data for Tris(valproic acid).

Investigational Paradigms and Model Systems in Vpa Research

Development and Characterization of In Vitro Cell Line Models

In vitro cell line models are fundamental tools for dissecting the molecular and cellular effects of valproic acid under controlled laboratory conditions. These models allow for high-throughput screening and detailed mechanistic studies that are not feasible in more complex organisms. Researchers utilize a range of cell types, including primary cells, immortalized cell lines, and pluripotent stem cells, to investigate VPA's impact on various biological processes.

Studies have employed human breast cancer cell lines, such as MCF-7 (ER-α positive) and MDA-MB-231 (triple-negative), to explore VPA's antitumoral properties. In these models, VPA has been shown to reduce cell viability and proliferation in a dose- and time-dependent manner. Flow cytometry analyses revealed that VPA can induce cell cycle arrest, though at different phases depending on the cell type—G0/G1 arrest in MCF-7 cells and G2/M arrest in MDA-MB-231 cells. Similarly, in T98G and U-87MG glioblastoma cell lines, VPA inhibits cell viability and induces cell cycle arrest in the G1 phase.

The use of 3D cell culture models, such as spheroids, provides a more physiologically relevant system that mimics the three-dimensional structure of tumors. In 3D glioblastoma models, VPA has demonstrated effects on the expression of mesenchymal genes, suggesting an inhibition of cell invasiveness.

Stem cell models, including human and murine stem cells, are particularly valuable for studying the neurodevelopmental effects of VPA. Research using these models has shown that VPA exposure can alter the expression of genes involved in neurodevelopment, cell differentiation, and synaptic function. For instance, studies on PC12 cells, a cell line derived from a rat adrenal gland tumor, have shown that VPA can increase the expression of GATA3, a gene involved in brain development. Nanolive label-free, live cell imaging on 3T3-derived pre-adipocytes has been used to investigate VPA-induced changes in cell metabolism, revealing alterations in mitochondrial morphology and lipid droplet dynamics.

Table 1: Effects of Valproic Acid in Various In Vitro Cell Line Models

| Cell Line | Cell Type | Key Research Findings | Reference |

|---|---|---|---|

| MCF-7 | Human Breast Cancer (ER-α Positive) | Reduced cell proliferation; induced G0/G1 cell cycle arrest; increased ROS generation and apoptosis. | |

| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | Reduced cell viability; induced G2/M cell cycle arrest; triggered an inflammatory response. | |

| T98G & U-87MG | Human Glioblastoma | Inhibited cell viability and migration; induced G1 phase cell cycle arrest; reduced invasiveness in 3D models. | |

| PC12 | Rat Pheochromocytoma | Increased expression of GATA3, a gene involved in brain development and cell differentiation. | |

| 3T3-derived pre-adipocytes | Mouse Embryo Fibroblast | Induced changes in mitochondrial morphology (fission) and enhanced lipid droplet mobility. |

Establishment and Validation of In Vivo Animal Models for Specific Research Questions

In vivo animal models are indispensable for studying the systemic effects of VPA and for modeling complex human conditions. Rodent models, particularly rats and mice, are the most extensively used for investigating VPA's properties. One of the most prominent applications of VPA in animal modeling is to study the environmental and epigenetic origins of autism spectrum disorder (ASD). Prenatal exposure to VPA in rodents has been shown to induce behavioral phenotypes that are characteristic of human ASD, including impairments in social interaction and the presence of repetitive behaviors. This model is considered to have good face, construct, and predictive validity for idiopathic autism.

Studies using BALB/c mice have explored sex-specific differences in VPA-induced ASD-like behaviors, noting that male offspring often show greater susceptibility to social impairments. For example, VPA-treated male mice spent significantly more time in an empty chamber during social interaction tests compared to controls, a difference not observed in females.

Beyond neurodevelopmental research, animal models are used to investigate VPA's effects in epilepsy, neuroprotection, and teratogenicity. The kindling model, where repeated sub-convulsive stimuli lead to generalized seizures, has been used to show VPA's ability to counteract neuronal damage and prevent behavioral disturbances. In a rat model of Parkinson's disease, VPA was found to dose-dependently reduce motor deficits and dopaminergic cell loss.

The chicken embryo model (CEM) is another system used to study the teratogenic effects of VPA, particularly how it induces developmental abnormalities. Research in the CEM has shown that VPA can alter the expression of proteins and genes related to myogenesis and metabolic pathways, leading to conditions like hemorrhagic myoliposis.

Mouse models are also employed to study the effects of VPA on the placental barrier during pregnancy. These studies have revealed that VPA treatment can alter the expression of key placental transporters, which may contribute to adverse pregnancy outcomes.

Table 2: Key In Vivo Animal Models in VPA Research

| Animal Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Rat (prenatal exposure) | Autism Spectrum Disorder (ASD) | Induces ASD-like behaviors such as diminished sociability and repetitive actions. Models environmental/epigenetic origins of autism. | |

| Mouse (prenatal/postnatal) | ASD, Placental Barrier Function | Reveals sex differences in ASD-like phenotypes, with males often more affected. VPA alters placental transporter expression. | |

| Chicken Embryo Model (CEM) | Teratogenicity | VPA alters expression of proteins (PEBP1, BHMT, MYL1) and genes, leading to developmental defects. | |

| Rat (Kindling Model) | Epilepsy and Neuroprotection | VPA counteracts seizure-induced neuronal damage and prevents the development of behavioral disturbances. |

Advanced Imaging and Electrophysiological Techniques in Preclinical Research